molecular formula C5H10ClN5O B13558437 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13558437
M. Wt: 191.62 g/mol
InChI Key: GBWKSBUNYVIZKK-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.

    Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.

    1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H10ClN5O

Molecular Weight

191.62 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H

InChI Key

GBWKSBUNYVIZKK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NNN=N2)O.Cl

Origin of Product

United States

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